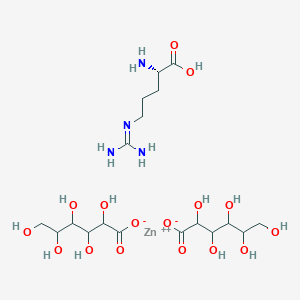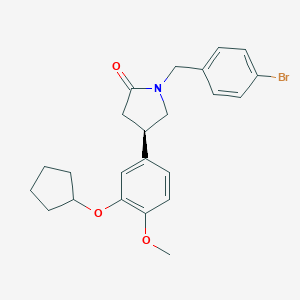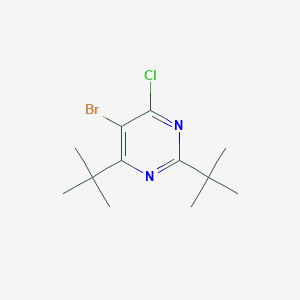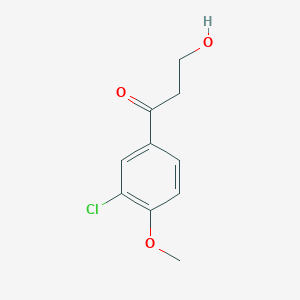
1-(3-Chloro-4-methoxyphenyl)-3-hydroxy-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methoxyphenyl)-3-hydroxy-1-propanone, also known as CMHP, is a synthetic compound that belongs to the class of phenylpropanoids. CMHP has been widely used in scientific research for its potential therapeutic properties.
Scientific Research Applications
Metabolism in Smoke Flavour Compounds
1-(3-Chloro-4-methoxyphenyl)-3-hydroxy-1-propanone and similar compounds are studied for their metabolism in organisms. For instance, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour compound, has been studied in rat metabolism, revealing the formation of several metabolites like 1-(3, 4-dihydroxyphenyl)-2-propanone, showing its metabolic transformation and excretion patterns (Jodynis-Liebert, 1993).
Lignin Chemistry
Compounds structurally related to 1-(3-Chloro-4-methoxyphenyl)-3-hydroxy-1-propanone are crucial in lignin chemistry. They serve as model compounds to understand lignin's structure and reactions. For example, studies on lignin model compounds, like 1-(4-hydroxy-3-methoxyphenyl)-propanediol, help in understanding the chemical nature of lignin, a significant component of plant biomass (Ishihara & Kondo, 1957).
Enantioselective Synthesis
Enantioselective synthesis, crucial in producing specific drug isomers, involves compounds like 3-Chloro-1-phenyl-1-propanone. These compounds are used as intermediates in synthesizing antidepressant drugs, demonstrating their significance in pharmaceutical synthesis (Choi et al., 2010).
Corrosion Inhibition
Propanone derivatives, structurally similar to 1-(3-Chloro-4-methoxyphenyl)-3-hydroxy-1-propanone, have been investigated for their potential as corrosion inhibitors. These studies highlight their effectiveness in protecting materials like steel from corrosion, essential in industrial applications (Olasunkanmi & Ebenso, 2019).
Antioxidant Properties
Compounds related to 1-(3-Chloro-4-methoxyphenyl)-3-hydroxy-1-propanone have been found in various natural sources, like berries, and are studied for their antioxidative properties. This research is vital for understanding the health benefits and potential therapeutic applications of these natural compounds (Kikuzaki et al., 1999).
properties
Product Name |
1-(3-Chloro-4-methoxyphenyl)-3-hydroxy-1-propanone |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C10H11ClO3/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
XZIBDEIZAVKZMW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CCO)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCO)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



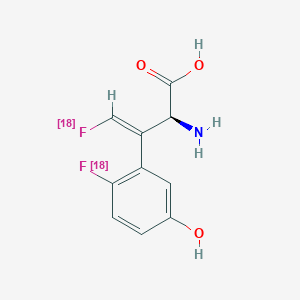
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
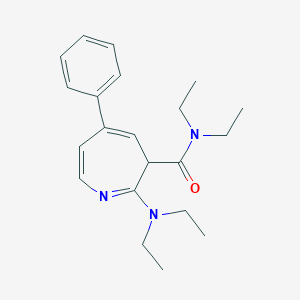
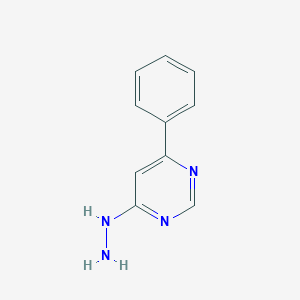
![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
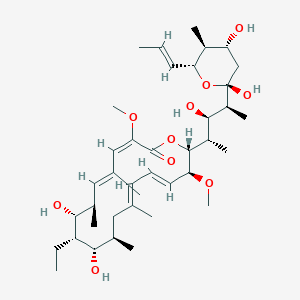
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)

